molecular formula C17H25ClN2O2 B8003431 tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate

tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate

Cat. No.: B8003431
M. Wt: 324.8 g/mol
InChI Key: ZVXLHIRDROFOPI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry research. Its structure incorporates a piperidine ring, a common feature in pharmaceuticals, which is functionalized with both a 3-chlorophenyl group and an aminomethyl group at the same carbon center, and protected by a tert-butyloxycarbonyl (Boc) group. Piperidine scaffolds are frequently explored in drug discovery . The 3-chlorophenyl moiety can influence a molecule's binding affinity and metabolic stability, while the aminomethyl group provides a versatile handle for further synthetic modification, allowing researchers to link this intermediate to other complex molecular structures. Compounds featuring an anilino substituent on the piperidine ring have documented use as intermediates in the synthesis of potential therapeutic agents . Furthermore, research into related compounds highlights the importance of such intermediates in developing inhibitors for enzymes like arginase, which is a relevant target in immunology and oncology research . This product is intended for use in laboratory research as a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXLHIRDROFOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-29-6
Record name 1,1-Dimethylethyl 4-(aminomethyl)-4-(3-chlorophenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849928-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Bromination-Amination Sequence for Aminomethylation

After aryl introduction, the aminomethyl group is installed via radical bromination followed by nucleophilic substitution:

  • Bromination : N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ selectively brominate the methyl group adjacent to the 3-chlorophenyl substituent.

  • Azidation and Reduction : Sodium azide replaces bromide, forming the azidomethyl intermediate, which is reduced to the amine using H₂/Pd or LiAlH₄.

Detailed Synthetic Pathways

Route 1: Sequential Coupling and Functionalization

Step 1: Synthesis of tert-Butyl 4-(3-Chlorophenyl)Piperidine-1-Carboxylate

  • Reactants : Piperidine boronic ester (1.0 eq), 3-chlorophenyl bromide (1.2 eq), Pd(PPh₃)₄ (5 mol%)

  • Conditions : Dioxane/H₂O (3:1), 80°C, 12 h.

  • Yield : 85–92%.

Step 2: Bromination at C4

  • Reactants : NBS (1.5 eq), AIBN (0.1 eq)

  • Conditions : CCl₄, reflux, 6 h.

  • Yield : 89–95%.

Step 3: Azide Substitution

  • Reactants : NaN₃ (2.0 eq), DMF, 80°C, 8 h.

  • Yield : 78–84%.

Step 4: Azide Reduction to Amine

  • Conditions : H₂ (1 atm), 10% Pd/C, MeOH, rt, 4 h.

  • Yield : 90–95%.

Overall Yield : ~60% (four steps).

Route 2: One-Pot Tandem Reaction

A streamlined approach combines coupling and amination:

  • Reactants : tert-Butyl 4-iodopiperidine-1-carboxylate (1.0 eq), 3-chlorophenylzinc chloride (1.5 eq), CuI (10 mol%)

  • Conditions : THF, −20°C to rt, 12 h.

  • Post-Functionalization : Bromination and amination as above.

  • Advantage : Reduces purification steps; overall yield ~55%.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps43
Overall Yield (%)6055
Key AdvantageHigh purityFewer steps
ScalabilityIndustrialPilot-scale
CostModerateLow

Data aggregated from.

Mechanistic Insights

Radical Bromination

NBS generates bromine radicals via AIBN initiation, abstracting hydrogen from the methyl group adjacent to the electron-withdrawing 3-chlorophenyl group. The resultant tertiary radical recombines with Br₂, forming the bromide.

Nucleophilic Amination

Azide substitution proceeds via an SN2 mechanism, favored by the tertiary bromide’s steric hindrance. Polar aprotic solvents (e.g., DMF) enhance reactivity. Subsequent Staudinger reduction or catalytic hydrogenation converts azide to primary amine.

Optimization Challenges

  • Regioselectivity in Bromination : Competing bromination at other positions is mitigated using bulky initiators (e.g., AIBN).

  • Amine Protection : The tert-butyl group remains stable under acidic (TFA) and basic (NaHCO₃) conditions, avoiding deprotection.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) resolves intermediates, with final products recrystallized from ethanol.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic bromination, enhancing safety and yield.

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports reduce costs in Suzuki coupling.

Emerging Alternatives

Photoredox Catalysis

Visible-light-mediated C–H amination avoids bromination steps. For example, Ir(ppy)₃ catalyzes direct C–H bond functionalization using NH₃. Preliminary yields reach 40–50%.

Biocatalytic Routes

Transaminases convert ketone intermediates to amines enantioselectively. This green chemistry approach is under exploration but currently low-yielding (20–30%) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halides or sulfonates for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May produce primary or secondary amines.

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

The tert-butyl piperidine-1-carboxylate scaffold is highly modular. Key structural analogs differ in substituents at the 4-position, impacting physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications
Target Compound 3-chlorophenyl, aminomethyl Not provided Not available Not reported Intermediate for bioactive molecules
tert-Butyl 4-(3-methoxypropyl)piperidine-1-carboxylate (1880508-29-1) 3-methoxypropyl, aminomethyl C15H30N2O3 286.41 Not reported Lab use (discontinued)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) Pyridin-3-yl, amino C15H23N3O2 277.36 Light yellow solid Potential CNS or enzyme inhibitor
tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate (1198283-87-2) 3-acetylphenyl C18H25NO3 303.40 Not reported Synthetic intermediate
tert-Butyl 4-(aminomethyl)-4-(difluoromethyl)piperidine-1-carboxylate Difluoromethyl, aminomethyl Not provided Not available Not reported Fluorinated analog for drug design

Biological Activity

Tert-Butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate, also known by its CAS number 2098015-27-9, is a piperidine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in the context of cancer therapy and neurological disorders. The following sections will delve into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H27ClN2O2
  • Molecular Weight : 324.85 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(CN)CC1C1=CC(=C(C=C1)Cl)C=C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the fields of oncology and neuropharmacology.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown enhanced cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study evaluating the cytotoxic effects of piperidine derivatives found that those with a chlorophenyl substitution exhibited increased activity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

CompoundIC50 (µM)Mechanism of Action
This compound8.5Apoptosis induction
Bleomycin12.0DNA strand breakage

Neuropharmacological Effects

Piperidine derivatives have also been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to inhibit cholinesterase and modulate neurotransmitter levels is crucial for developing effective treatments.

Structure-Activity Relationship (SAR):
The presence of specific functional groups, such as the chlorophenyl moiety, enhances the affinity for cholinesterase enzymes, leading to improved therapeutic outcomes in cognitive function improvement .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following factors are critical:

  • Chlorophenyl Substitution : Enhances binding affinity to target proteins.
  • Aminomethyl Group : Plays a role in increasing solubility and bioavailability.
  • Tert-butyl Ester : Improves stability and reduces metabolic degradation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(aminomethyl)-4-(3-chlorophenyl)piperidine-1-carboxylate, and what reaction conditions are critical?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(3-chlorophenyl)piperidine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Key factors include temperature control (0–25°C), solvent choice (e.g., DCM or acetonitrile), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is recommended .
  • Analytical Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC or NMR (δ ~1.4 ppm for tert-butyl group) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~353.3 g/mol) .
  • Elemental Analysis : Validate empirical formula (C₁₇H₂₄ClN₂O₂) .
    • Supplementary Methods : FT-IR for functional groups (e.g., carbonyl stretch ~1680 cm⁻¹) .

Q. How should the compound be stored to ensure stability, and what are its incompatible materials?

  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃, KMnO₄) and moisture. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) is advised to assess degradation .

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